molecular formula C16H9F3N4O2S B2595073 N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1808580-23-5

N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B2595073
CAS No.: 1808580-23-5
M. Wt: 378.33
InChI Key: CZYZALWDOIZZNU-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyano group, a thiophene ring, a trifluoromethyl group, and an oxadiazole ring, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the cyano group. The oxadiazole ring is then formed through cyclization reactions, and finally, the trifluoromethyl group is added under specific conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines. Substitution reactions can introduce various functional groups onto the benzamide or thiophene rings, leading to a wide range of derivative compounds.

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(thiophen-2-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
  • N-[cyano(thiophen-3-yl)methyl]-4-[5-(methyl)-1,2,4-oxadiazol-3-yl]benzamide
  • N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide stands out due to the combination of its functional groups, which impart unique chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its reactivity and potential biological activity. These features make it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4O2S/c17-16(18,19)15-22-13(23-25-15)9-1-3-10(4-2-9)14(24)21-12(7-20)11-5-6-26-8-11/h1-6,8,12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZALWDOIZZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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